![molecular formula C8H16ClNO2 B2654050 (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride CAS No. 2305185-30-0](/img/structure/B2654050.png)
(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride
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Overview
Description
Compounds like “(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride” belong to a class of organic compounds known as azaspiro compounds. These are organic compounds containing a spiro atom that is part of an amine group .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Azaspiro compounds, like other amines, can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and acid-base reactions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, reactivity, and stability. These properties are determined through experimental testing .Scientific Research Applications
Diversity-Oriented Synthesis of Azaspirocycles
A key area of research involves the diversity-oriented synthesis of azaspirocycles, including the target compound. Multicomponent condensation techniques provide rapid access to omega-unsaturated dicyclopropylmethylamines, which can be converted into various heterocyclic azaspirocycles such as 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds serve as valuable scaffolds for chemistry-driven drug discovery, highlighting their significance in medicinal chemistry and pharmaceutical research (Wipf, Stephenson, & Walczak, 2004).
Synthetic Approaches to Spiroaminals
Research on synthetic approaches to spiroaminals underscores the compound's role in the creation of natural or synthetic products with significant biological activities. These efforts aim to develop novel strategies for synthesizing spiroaminals, demonstrating the compound's potential in creating biologically active molecules with novel skeletons (Sinibaldi & Canet, 2008).
Novel Synthesis Techniques
Another aspect of research on this compound involves the development of novel synthesis techniques. For instance, the diiron nonacarbonyl-assisted spirocyclization reaction has been used for the synthesis and isolation of specific diastereomers, contributing to the field of stereochemistry and enabling further exploration of its biological applications (Gravestock & McKenzie, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(7R,8S)-5-azaspiro[2.6]nonane-7,8-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-6-3-8(1-2-8)5-9-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNEVNEYKWXET-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C(CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@@H]([C@@H](CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride |
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